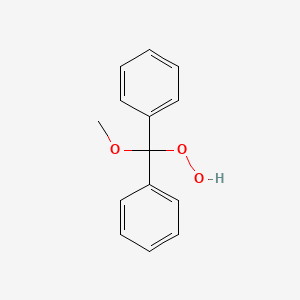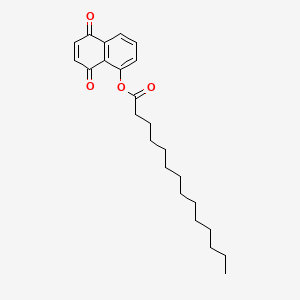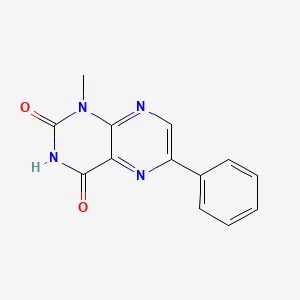
1-Methyl-6-phenylpteridine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-6-phenylpteridine-2,4-dione is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin
Méthodes De Préparation
The synthesis of 1-Methyl-6-phenylpteridine-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-bromolumazine with a 1-ethoxyprop-1-enyl tin compound in the presence of a palladium catalyst and copper iodide . This reaction yields the desired pteridine derivative through a cross-coupling mechanism.
Analyse Des Réactions Chimiques
1-Methyl-6-phenylpteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often using reagents like sodium borohydride.
Substitution: Substitution reactions, particularly at the phenyl ring, can be achieved using electrophilic aromatic substitution methods.
Common reagents used in these reactions include palladium catalysts for cross-coupling, sodium borohydride for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Methyl-6-phenylpteridine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: The compound’s structural similarity to natural pteridines makes it a useful tool in studying enzyme interactions and metabolic pathways.
Industry: While industrial applications are limited, the compound’s unique properties make it a candidate for specialized chemical processes.
Mécanisme D'action
The mechanism of action of 1-Methyl-6-phenylpteridine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating enzyme activity. The exact pathways and targets depend on the specific biological context and the compound’s derivatives.
Comparaison Avec Des Composés Similaires
1-Methyl-6-phenylpteridine-2,4-dione can be compared to other pteridine derivatives, such as:
6-Propionylpteridine-2,4-dione: Similar in structure but with different substituents, leading to varied biological activities.
Pyrrolopyrazine derivatives: These compounds share a similar heterocyclic structure but differ in their specific ring systems and substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure and reactivity make it a valuable tool in chemical synthesis, biological research, and potential medicinal applications. Further research into its properties and applications will likely uncover even more uses for this versatile compound.
Propriétés
Numéro CAS |
64233-24-5 |
|---|---|
Formule moléculaire |
C13H10N4O2 |
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
1-methyl-6-phenylpteridine-2,4-dione |
InChI |
InChI=1S/C13H10N4O2/c1-17-11-10(12(18)16-13(17)19)15-9(7-14-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,16,18,19) |
Clé InChI |
ARWDYCFCAYHNNZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=NC=C(N=C2C(=O)NC1=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


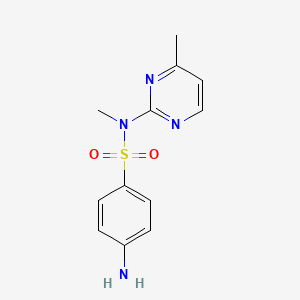
![Glycyl-N-{4-[(E)-phenyldiazenyl]naphthalen-1-yl}-L-prolinamide](/img/structure/B14500269.png)
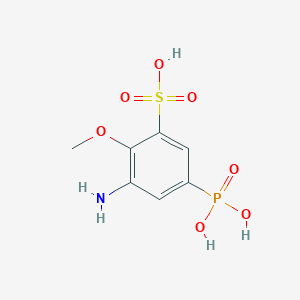
![2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14500279.png)
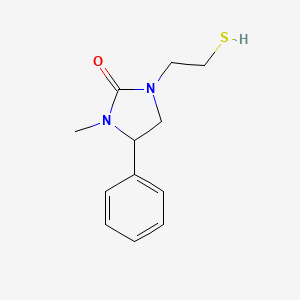
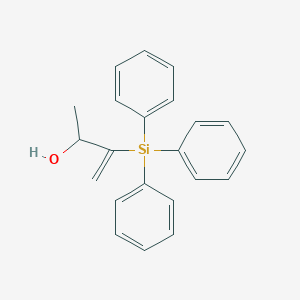

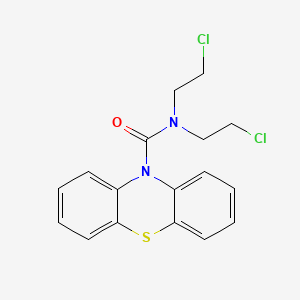
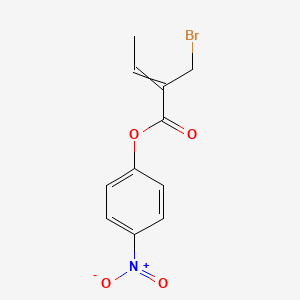
![3-[(5-Chlorofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14500316.png)
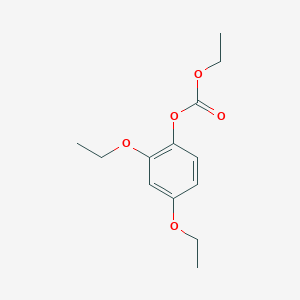
![2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline](/img/structure/B14500339.png)
